molecular formula C28H29N3O2 B11352930 4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one

4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one

Cat. No.: B11352930
M. Wt: 439.5 g/mol
InChI Key: WQZPFLPKHUEMBE-UHFFFAOYSA-N
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Description

4-{1-[2-(3,4-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a benzodiazole ring, a pyrrolidinone ring, and dimethylphenoxy and methylphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one typically involves multiple steps. One common method includes the reaction of a benzodiazole derivative with a pyrrolidinone derivative in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. This compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzoimidazol-1-yl ethanone
  • 4-[1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one

Uniqueness

4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C28H29N3O2

Molecular Weight

439.5 g/mol

IUPAC Name

4-[1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C28H29N3O2/c1-19-7-6-8-23(15-19)31-18-22(17-27(31)32)28-29-25-9-4-5-10-26(25)30(28)13-14-33-24-12-11-20(2)21(3)16-24/h4-12,15-16,22H,13-14,17-18H2,1-3H3

InChI Key

WQZPFLPKHUEMBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC(=C(C=C5)C)C

Origin of Product

United States

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